3-(Trifluoromethyl)pyridine-2-thiol
CAS No.: 104040-74-6
Cat. No.: VC20866230
Molecular Formula: C6H4F3NS
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104040-74-6 |
---|---|
Molecular Formula | C6H4F3NS |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 3-(trifluoromethyl)-1H-pyridine-2-thione |
Standard InChI | InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
Standard InChI Key | ACGSRAAAQJSWLC-UHFFFAOYSA-N |
SMILES | C1=CNC(=S)C(=C1)C(F)(F)F |
Canonical SMILES | C1=CNC(=S)C(=C1)C(F)(F)F |
Introduction
Chemical Identity and Structure
3-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by a pyridine ring with specific functional group substitutions. The compound features a trifluoromethyl group at the 3-position and a thiol group at the 2-position of the pyridine ring. These functional groups contribute to its unique chemical properties and reactivity patterns .
Basic Identification Information
The compound is identified through the following key parameters:
Parameter | Information |
---|---|
CAS Number | 104040-74-6 |
Molecular Formula | C₆H₄F₃NS |
Molecular Weight | 179.16 g/mol |
EINECS | 672-817-6 |
MDL Number | MFCD00178749 |
The compound is also known by several synonyms, including 2-Mercapto-3-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)-2-mercaptopyridine, 3-(Trifluoromethyl)-2(1H)-pyridinethione, and 3-(Trifluoromethyl)pyridine-2(1H)-thione .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(Trifluoromethyl)pyridine-2-thiol is essential for its appropriate handling, storage, and application in research and industrial settings.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Melting Point | 178-183°C | |
Boiling Point | 145.3±50.0°C (Predicted) | |
Density | 1.43±0.1 g/cm³ (Predicted) | |
Storage Requirements | Inert atmosphere, Room Temperature |
Chemical Properties
Several distinctive chemical properties make this compound valuable in various applications:
Property | Value | Source |
---|---|---|
pKa | 8.33±0.40 (Predicted) | |
Solubility | Soluble in organic solvents; insoluble in water |
The compound's chemical behavior is significantly influenced by the trifluoromethyl group at the 3-position, which affects the electronic properties of the pyridine ring, and the thiol group at the 2-position, which provides a reactive site for various chemical transformations .
Chemical Reactivity Patterns
The reactivity of 3-(Trifluoromethyl)pyridine-2-thiol is primarily determined by its functional groups. Based on general chemical principles and similar compounds:
Thiol Group Reactivity
The thiol group (-SH) at the 2-position is particularly reactive and can participate in various chemical transformations:
-
Oxidation reactions to form disulfides or other sulfur derivatives
-
Nucleophilic substitution reactions
-
Metal complexation through the sulfur atom
-
Addition reactions with unsaturated systems
Pyridine Ring Reactivity
The pyridine ring itself, especially as modified by the electron-withdrawing trifluoromethyl group, can participate in:
-
Electrophilic substitution reactions (though generally deactivated)
-
Nucleophilic substitution reactions (activated at certain positions)
Applications and Research Uses
3-(Trifluoromethyl)pyridine-2-thiol finds applications across multiple scientific disciplines, primarily due to its unique structure and reactivity.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as:
-
A building block for the synthesis of more complex molecules
-
A reagent in certain organic transformations
Medicinal Chemistry and Biological Research
The compound has potential applications in medicinal chemistry and biological research:
-
As a potential lead compound for pharmaceutical development
-
In the study of enzyme inhibition mechanisms
-
For investigating protein interactions, particularly due to the reactive thiol group
-
In structure-activity relationship studies for drug discovery
Other Research Applications
Additional research applications may include:
-
Use in materials science for specialized applications
-
As a component in the preparation of agrochemicals
Quantity | Price Range | Typical Purity | Source |
---|---|---|---|
100mg | $77 | 97% | |
250mg | $18.90 | 97% | |
1g | $30-$722.80 | 95-98% | |
5g | $129-$561 | 95-97% | |
10g | $450-$842 | 95-98% | |
25g | $564-$1403 | 95-98% |
The significant price variation reflects differences in supplier business models, manufacturing processes, and purification methods. Generally, higher purity commands higher prices, and bulk purchasing offers better per-gram value .
Supplier Information
Major suppliers of this compound include:
-
Sigma-Aldrich (product number 753203)
-
Aladdin Scientific
-
Ambeed
-
AK Scientific
-
Apolloscientific
Most suppliers provide the compound with purities ranging from 95% to 98%, typically under argon protection to prevent oxidation of the thiol group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume